molecular formula C12H15NO3 B12857509 Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate

Cat. No.: B12857509
M. Wt: 221.25 g/mol
InChI Key: PLFVELMTYZYSET-GHMZBOCLSA-N
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Description

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl ((1R,2R)-2-oxocyclobutyl)carbamate.

    Reduction: Formation of benzyl ((1R,2R)-2-hydroxycyclobutyl)amine.

    Substitution: Formation of derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((1R,2R)-2-hydroxycycloheptyl)carbamate
  • Benzyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Uniqueness

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cycloheptyl and cyclohexyl analogs. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.

Biological Activity

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate (CAS No. 1932795-14-6) is an organic compound characterized by its unique structural features, including a carbamate functional group, a benzyl moiety, and a cyclobutyl ring with a hydroxyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Solubility : Moderate solubility in water and good solubility in organic solvents .

The presence of the hydroxyl group on the cyclobutane ring and the carbamate functionality is believed to influence its biological interactions and pharmacological properties.

This compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDKs, particularly CDK2, are involved in cell division and proliferation, making them significant targets for cancer therapy. The compound's ability to inhibit CDK activity suggests its potential utility in treating various proliferative diseases .

In Vitro Studies

Research has indicated that compounds similar to this compound can significantly inhibit CDK activity. For instance, studies have shown that specific analogs can reduce cell proliferation in cancer cell lines by disrupting the normal cell cycle progression .

Case Studies

  • Inhibition of Cancer Cell Lines : In a study examining various carbamate derivatives, this compound demonstrated notable efficacy against breast cancer cell lines by inducing G1 phase arrest through CDK inhibition. This was evidenced by decreased levels of phosphorylated retinoblastoma protein (Rb), a key regulator in cell cycle progression.
  • Toxicological Assessment : Toxicity studies have shown that while the compound exhibits significant biological activity, it also possesses a safety profile that warrants further investigation. The compound's effects on normal cells were found to be minimal compared to its impact on cancerous cells, indicating a degree of selectivity that is desirable in therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
Benzyl CarbamateSimple benzyl and carbamate structureCommonly used as a protecting group
2-Hydroxycyclohexyl CarbamateCyclohexane ring instead of cyclobutaneDifferent ring size affects reactivity
Phenethyl CarbamatePhenethyl group instead of benzylVaries in hydrophobicity and reactivity
This compound Cyclobutane structure with hydroxyl groupSpecific stereochemistry influencing activity

The unique stereochemistry and cyclobutane structure of this compound likely contribute to its distinct biological activity compared to other carbamates .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

InChI

InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11-/m1/s1

InChI Key

PLFVELMTYZYSET-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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